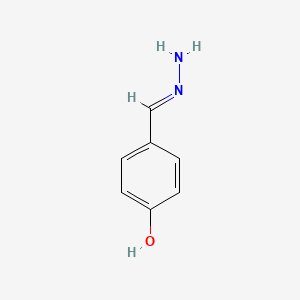

4-Hydroxy-benzaldehyde hydrazone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C7H8N2O |

|---|---|

分子量 |

136.15 g/mol |

IUPAC 名称 |

4-[(E)-hydrazinylidenemethyl]phenol |

InChI |

InChI=1S/C7H8N2O/c8-9-5-6-1-3-7(10)4-2-6/h1-5,10H,8H2/b9-5+ |

InChI 键 |

LKKFMHRRWAFISA-WEVVVXLNSA-N |

手性 SMILES |

C1=CC(=CC=C1/C=N/N)O |

规范 SMILES |

C1=CC(=CC=C1C=NN)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxybenzaldehyde Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxybenzaldehyde hydrazone, a versatile chemical intermediate. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are notable for their wide range of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1] The presence of the azomethine group (–NHN=CH–) makes them valuable synthons for creating more complex heterocyclic molecules and potent bioactive agents.[1] This document outlines a detailed protocol for the synthesis of 4-Hydroxybenzaldehyde hydrazone and the analytical techniques used for its characterization.

Synthesis of 4-Hydroxybenzaldehyde Hydrazone

The synthesis of 4-Hydroxybenzaldehyde hydrazone is achieved via a classical condensation reaction. This reaction involves the nucleophilic addition of hydrazine hydrate to the electrophilic carbonyl carbon of 4-Hydroxybenzaldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine) of the hydrazone.

The general reaction scheme is as follows:

4-Hydroxybenzaldehyde + Hydrazine Hydrate → 4-Hydroxybenzaldehyde hydrazone + Water

A catalytic amount of acid, such as glacial acetic acid, is often used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the reaction.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-Hydroxybenzaldehyde hydrazone.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of the title compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | 122.12[2] |

| Hydrazine Hydrate (~80%) | 7803-57-8 | H₆N₂O | 50.06 |

| Ethanol (95%) | 64-17-5 | C₂H₆O | 46.07 |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |

Synthesis Protocol

This procedure is a representative method based on standard protocols for hydrazone synthesis.[3]

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Hydroxybenzaldehyde (e.g., 12.21 g, 0.1 mol) in 100 mL of 95% ethanol.

-

Addition of Reagents: To this solution, add hydrazine hydrate (e.g., 6.25 mL, ~0.1 mol) dropwise while stirring. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying & Purification: Dry the crude product in a vacuum oven. For further purification, the product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture, to yield pure 4-Hydroxybenzaldehyde hydrazone as a solid.

Characterization

The synthesized compound should be characterized using various analytical techniques to confirm its structure and purity. The data presented for the starting material, 4-Hydroxybenzaldehyde, is based on established literature values, while the data for the product, 4-Hydroxybenzaldehyde hydrazone, represents expected values based on typical hydrazone characteristics.

Characterization Workflow

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12[2] | White to light yellow powder[4] | 112-116[2] |

| 4-Hydroxybenzaldehyde hydrazone | C₇H₈N₂O | 136.15[5] | Solid (Typically off-white) | Not Reported |

Spectroscopic Data

The formation of the hydrazone is confirmed by the disappearance of the strong aldehyde C=O stretching vibration and the appearance of C=N and N-H stretching bands.

| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) |

| 4-Hydroxybenzaldehyde | ~3200-3600 (broad)[4] | N/A | ~1680-1700[4] | N/A |

| 4-Hydroxybenzaldehyde hydrazone | ~3200-3600 (broad) | ~3150-3400 | Absent | ~1570-1610[6] |

The formation of the C=N bond in conjugation with the aromatic ring typically results in a bathochromic (red) shift of the maximum absorbance wavelength (λmax) compared to the starting aldehyde.

| Compound | Solvent | λmax (nm) |

| 4-Hydroxybenzaldehyde | Isopropanol | ~285[5] |

| 4-Hydroxybenzaldehyde hydrazone | Not Reported | > 285 (Expected) |

Key indicators of hydrazone formation in the ¹H NMR spectrum include the disappearance of the aldehyde proton signal and the appearance of new signals for the azomethine proton (CH=N) and the amine (-NH₂) protons. Note: The chemical shifts below are expected values for a DMSO-d₆ solvent and require experimental confirmation.

| Compound | Proton Assignment | Expected δ (ppm) | Multiplicity |

| 4-Hydroxybenzaldehyde[3] | -CHO | ~9.8 | Singlet |

| Aromatic (ortho to CHO) | ~7.8 | Doublet | |

| Aromatic (meta to CHO) | ~6.9 | Doublet | |

| -OH | ~10.6 | Singlet (broad) | |

| 4-Hydroxybenzaldehyde hydrazone | -NH₂ | ~6.0-7.0 | Singlet (broad) |

| Aromatic (ortho to CH=N) | ~7.4-7.6 | Doublet | |

| Aromatic (meta to CH=N) | ~6.7-6.9 | Doublet | |

| CH=N (azomethine) | ~7.8-8.2 | Singlet | |

| -OH | ~9.5-10.0 | Singlet (broad) |

In the ¹³C NMR spectrum, the most telling change is the disappearance of the aldehyde carbonyl carbon signal and the appearance of the azomethine carbon signal in a different region. Note: The chemical shifts below are expected values for a DMSO-d₆ solvent and require experimental confirmation.

| Compound | Carbon Assignment | Expected δ (ppm) |

| 4-Hydroxybenzaldehyde[7] | C=O (aldehyde) | ~191 |

| Aromatic (C-OH) | ~162 | |

| Aromatic (C-CHO) | ~130 | |

| Aromatic (CH) | ~132, ~116 | |

| 4-Hydroxybenzaldehyde hydrazone | C=N (azomethine) | ~140-150 |

| Aromatic (C-OH) | ~158-160 | |

| Aromatic (C-CH=N) | ~125-128 | |

| Aromatic (CH) | ~129-131, ~115-117 |

Potential Applications in Drug Development

Hydrazone derivatives are of significant interest to medicinal chemists. The core structure of 4-Hydroxybenzaldehyde hydrazone serves as a scaffold that can be modified to develop compounds with targeted biological activities. Studies on various hydrazone derivatives have revealed potent antimicrobial and enzyme-inhibiting properties.[8]

Logical Pathway to Potential Bioactivity

The electron-donating hydroxyl group and the reactive azomethine linkage make this compound a versatile precursor for developing novel therapeutic agents. For instance, derivatives of 4-hydroxybenzaldehyde have shown fungicidal activities against various phytopathogens.[8] Other related hydrazones have been investigated for their activity against bacteria such as S. aureus and E. coli.[9]

Conclusion

This technical guide has detailed a standard, reproducible method for the synthesis of 4-Hydroxybenzaldehyde hydrazone. The document provides comprehensive protocols and established characterization data for the starting materials, alongside expected analytical outcomes for the final product. The structured tables and workflows are designed to assist researchers in the straightforward synthesis and verification of this valuable chemical intermediate. Given the established biological relevance of the hydrazone scaffold, 4-Hydroxybenzaldehyde hydrazone represents a promising starting point for further research and development in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]

- 4. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Hydroxy-benzaldehyde hydrazone | C7H8N2O | CID 135726519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. vjs.ac.vn [vjs.ac.vn]

Crystal Structure of 4-Hydroxybenzaldehyde Hydrazone: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural and experimental aspects of 4-Hydroxybenzaldehyde hydrazone. A thorough review of the existing scientific literature indicates that the definitive crystal structure of 4-Hydroxybenzaldehyde hydrazone has not yet been experimentally determined and reported. Consequently, this document presents a detailed analysis of its structural isomer, 2-(Hydrazonomethyl)phenol, for which crystallographic data is available.[1][2] This serves as a valuable comparative reference for researchers. The guide includes detailed experimental protocols for the synthesis of hydrazones, spectroscopic data, and potential biological activities. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to aid researchers, scientists, and drug development professionals.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are formed by the condensation reaction of ketones or aldehydes with hydrazine. This moiety is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds with antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. 4-Hydroxybenzaldehyde hydrazone, in particular, is a simple yet potentially versatile molecule for further chemical modification and drug design.

Despite its simple structure, a definitive single-crystal X-ray diffraction study for 4-Hydroxybenzaldehyde hydrazone is not available in the current literature. This guide, therefore, provides a detailed examination of its isomer, 2-(Hydrazonomethyl)phenol, to offer insights into the potential structural characteristics of the 4-hydroxy variant.

Synthesis and Characterization

The synthesis of hydrazones is typically a straightforward condensation reaction between an aldehyde or ketone and hydrazine hydrate in a suitable solvent, often with acid catalysis.

General Experimental Protocol for Hydrazone Synthesis

A general procedure for the synthesis of a hydrazone from 4-hydroxybenzaldehyde is as follows:

-

Dissolution of Aldehyde: 4-Hydroxybenzaldehyde is dissolved in a suitable solvent, such as ethanol or methanol.

-

Addition of Hydrazine: An equimolar amount of hydrazine hydrate is added to the solution.

-

Catalysis (Optional): A few drops of a catalytic acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

Reflux: The reaction mixture is heated under reflux for a period of 2-4 hours.

-

Crystallization: The solution is then cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure hydrazone.

Spectroscopic Characterization

The formation of the hydrazone can be confirmed by various spectroscopic methods:

-

FT-IR Spectroscopy: The infrared spectrum would show the disappearance of the C=O stretching band of the aldehyde and the appearance of a C=N stretching band, typically in the region of 1620-1570 cm⁻¹. The N-H stretching vibrations of the hydrazone group would also be observable.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a characteristic signal for the azomethine proton (-CH=N-). The aromatic protons and the -NH₂ protons would also be present with their respective chemical shifts and splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of the azomethine carbon and the carbons of the aromatic ring.

-

Crystal Structure Analysis of 2-(Hydrazonomethyl)phenol (Isomer)

As the crystal structure for 4-Hydroxybenzaldehyde hydrazone is not available, we present the crystallographic data for its isomer, 2-(Hydrazonomethyl)phenol, as a reference.[1][2] The conformation of 2-(Hydrazonomethyl)phenol is stabilized by an intramolecular O-H···N hydrogen bond.[1][2] The crystal structure also exhibits intermolecular N-H···O hydrogen bonds.[1][2]

Crystallographic Data

The single-crystal X-ray diffraction data for 2-(Hydrazonomethyl)phenol is summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₇H₈N₂O |

| Formula Weight | 136.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.1010 (11) |

| b (Å) | 6.0062 (5) |

| c (Å) | 8.1979 (6) |

| β (°) | 102.5250 (10) |

| Volume (ų) | 677.78 (9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.335 |

| Absorption Coefficient (mm⁻¹) | 0.094 |

| F(000) | 288 |

Data Collection and Refinement

Details of the data collection and structure refinement are provided below.[1]

| Parameter | Value |

| Diffractometer | Bruker SMART CCD area detector |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296(2) |

| θ range for data collection (°) | 2.65 to 25.00 |

| Reflections collected | 3351 |

| Independent reflections | 1203 [R(int) = 0.0134] |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1203 / 0 / 93 |

| Goodness-of-fit on F² | 1.063 |

| Final R indices [I>2σ(I)] | R1 = 0.0361, wR2 = 0.1030 |

| R indices (all data) | R1 = 0.0416, wR2 = 0.1097 |

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 4-Hydroxybenzaldehyde hydrazone are limited, the broader class of hydrazones is known to exhibit a range of pharmacological effects. These activities are often attributed to their ability to chelate metal ions or interact with biological targets through hydrogen bonding and hydrophobic interactions.

A hypothetical signaling pathway illustrating how a hydrazone derivative might exert an anti-inflammatory effect is presented below. It is important to note that this is a generalized representation and has not been specifically validated for 4-Hydroxybenzaldehyde hydrazone.

References

Spectroscopic Analysis of 4-Hydroxybenzaldehyde Hydrazone: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic analysis of 4-Hydroxybenzaldehyde hydrazone, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of expected spectroscopic data based on the analysis of closely related structures.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are formed by the condensation reaction of aldehydes or ketones with hydrazine. 4-Hydroxybenzaldehyde hydrazone, derived from the reaction of 4-hydroxybenzaldehyde and hydrazine, is a molecule with potential applications stemming from its aromatic hydroxyl group and the reactive hydrazone moiety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and characterization of this compound.

Synthesis of 4-Hydroxybenzaldehyde Hydrazone

A reliable method for the synthesis of hydrazones involves the condensation of an aldehyde with a hydrazine derivative. The following protocol is adapted from the synthesis of a related aroylhydrazone.[1]

Experimental Protocol: Synthesis

Materials:

-

4-Hydroxybenzaldehyde

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Add an equimolar amount of hydrazine hydrate to the solution.

-

The mixture is then refluxed for a specified period, typically a few hours, with the reaction progress monitored by thin-layer chromatography (TLC).[2]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The resulting precipitate, 4-Hydroxybenzaldehyde hydrazone, is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazone.

Spectroscopic Characterization

The structural confirmation of the synthesized 4-Hydroxybenzaldehyde hydrazone is achieved through comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4-Hydroxybenzaldehyde hydrazone, both ¹H and ¹³C NMR are crucial. The expected chemical shifts are based on data from structurally similar hydrazone derivatives.[3]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the imine proton, and the amine protons of the hydrazone moiety.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule, including the aromatic carbons, the imine carbon, and the carbon bearing the hydroxyl group.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxybenzaldehyde Hydrazone (in DMSO-d₆)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenolic OH | ~10.0 | - |

| Imine CH=N | ~8.0 - 8.5 | ~140 - 150 |

| Aromatic CH (ortho to OH) | ~6.8 | ~115 - 116 |

| Aromatic CH (meta to OH) | ~7.4 | ~128 - 130 |

| Aromatic C-OH | - | ~158 - 160 |

| Aromatic C-CH=N | - | ~125 - 127 |

| Hydrazone NH₂ | ~7.0 | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Hydroxybenzaldehyde hydrazone is expected to show characteristic absorption bands for the O-H, N-H, C=N, and aromatic C=C bonds.

Table 2: Expected IR Absorption Frequencies for 4-Hydroxybenzaldehyde Hydrazone

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3400 (broad) |

| Hydrazone N-H | Stretching | 3150 - 3350 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Imine C=N | Stretching | 1600 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Experimental Workflows and Data Interpretation

The following diagrams illustrate the experimental workflow for the synthesis and spectroscopic analysis of 4-Hydroxybenzaldehyde hydrazone and the logical process of interpreting the resulting spectral data.

Conclusion

The spectroscopic analysis of 4-Hydroxybenzaldehyde hydrazone, through NMR and IR techniques, provides definitive structural confirmation. The expected spectral data, based on analogous compounds, serves as a reliable reference for researchers. The experimental protocols and interpretation workflows outlined in this guide offer a comprehensive framework for the synthesis and characterization of this and other related hydrazone derivatives, facilitating further research and development in various scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Structure of 4-Hydroxybenzaldehyde Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and electronic properties of 4-Hydroxybenzaldehyde Hydrazone, a molecule of significant interest in medicinal chemistry and materials science. By integrating experimental data with computational analysis, this document offers a comprehensive overview for researchers engaged in the design and development of novel hydrazone-based compounds.

Molecular Structure and Theoretical Framework

4-Hydroxybenzaldehyde hydrazone is a Schiff base formed from the condensation of 4-hydroxybenzaldehyde and hydrazine. Its structure is characterized by the presence of a benzene ring, a hydroxyl group, and an azomethine group (-C=N-NH2), which are key to its chemical reactivity and biological activity.

Computational Methodology

The theoretical understanding of the molecular geometry and electronic properties of 4-Hydroxybenzaldehyde hydrazone and its derivatives is primarily achieved through quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose. A widely employed method involves the use of Becke's three-parameter hybrid exchange-correlation functional (B3LYP) in conjunction with the 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting the structural parameters and electronic properties of organic molecules.

The computational workflow for these theoretical studies is outlined below:

Structural Parameters

Table 1: Theoretical Bond Lengths (Å) of a Representative Hydrazone Derivative

| Bond | Bond Length (Å) |

| C-C (ring) | 1.38 - 1.40 |

| C-O | 1.36 |

| C=N | 1.29 |

| N-N | 1.38 |

| C-H (ring) | 1.08 - 1.09 |

| N-H | 1.01 - 1.02 |

| O-H | 0.97 |

Table 2: Theoretical Bond Angles (°) of a Representative Hydrazone Derivative

| Angle | Bond Angle (°) |

| C-C-C (ring) | 118 - 121 |

| C-C-O | 118 - 122 |

| C-C=N | 120 - 123 |

| C=N-N | 117 - 120 |

| H-N-H | 110 - 113 |

| H-N-N | 115 - 118 |

Frontier Molecular Orbitals (FMOs)

The electronic properties of 4-Hydroxybenzaldehyde hydrazone, particularly its reactivity, can be understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 3: Theoretical Electronic Properties of a Representative Hydrazone Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Experimental Protocols

The synthesis and characterization of 4-Hydroxybenzaldehyde hydrazone are crucial for validating theoretical models and for its application in various fields.

Synthesis of 4-Hydroxybenzaldehyde Hydrazone

The synthesis of 4-Hydroxybenzaldehyde hydrazone is typically achieved through a condensation reaction between 4-hydroxybenzaldehyde and hydrazine hydrate.

Detailed Protocol:

-

Dissolution: Dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (1 to 1.2 equivalents) dropwise while stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: The reaction mixture is then refluxed for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the product.

-

Purification: The solid product is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials, and then dried under vacuum.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.

Characterization Techniques

The synthesized 4-Hydroxybenzaldehyde hydrazone is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Table 4: Characterization Data for a Representative Hydrazone Derivative

| Technique | Expected Observations |

| Melting Point | A sharp melting point indicates the purity of the compound. |

| FTIR (cm⁻¹) | - O-H stretch: Broad peak around 3200-3400 cm⁻¹- N-H stretch: Peaks in the range of 3100-3300 cm⁻¹- C=N stretch: A sharp peak around 1600-1620 cm⁻¹- C=C (aromatic) stretch: Peaks around 1450-1580 cm⁻¹ |

| ¹H NMR (DMSO-d₆, δ ppm) | - Ar-H: Multiplets in the range of 6.8-7.8 ppm- -CH=N-: Singlet around 8.0-8.5 ppm- -NH₂: Broad singlet that may exchange with D₂O- -OH: Singlet, chemical shift can vary |

| ¹³C NMR (DMSO-d₆, δ ppm) | - Aromatic carbons: Peaks in the range of 115-160 ppm- -CH=N-: Peak around 140-150 ppm |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C₇H₈N₂O, M.W. = 136.15 g/mol ).[1] |

Potential Biological Activity and Signaling Pathways

While the specific signaling pathways of 4-Hydroxybenzaldehyde hydrazone are a subject of ongoing research, studies on its precursor, 4-hydroxybenzaldehyde, have shown biological activity. For instance, 4-hydroxybenzaldehyde has been reported to promote wound healing by activating the Src/mitogen-activated protein kinase (MAPK) signaling pathway. This provides a plausible framework for investigating the biological effects of its hydrazone derivative.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental aspects of 4-Hydroxybenzaldehyde hydrazone. The combination of computational modeling and experimental characterization offers a powerful approach to understanding the structure-property relationships of this important class of compounds. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the development of novel hydrazone derivatives with tailored properties for applications in drug discovery and materials science. Further research is warranted to elucidate the specific biological targets and signaling pathways of 4-Hydroxybenzaldehyde hydrazone to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Reactivity of the Hydrazone Group in 4-Hydroxy-benzaldehyde Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the hydrazone group in 4-Hydroxy-benzaldehyde hydrazone. This compound serves as a versatile scaffold in medicinal chemistry and materials science due to the unique electronic properties conferred by the hydroxyl and hydrazone functionalities. This document outlines its synthesis, key reactions, and biological significance, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Concepts: The Chemistry of this compound

This compound is an organic compound characterized by a hydrazone group (>C=N-NH2) attached to a 4-hydroxybenzaldehyde scaffold. The presence of the electron-donating hydroxyl group and the electron-withdrawing imine group influences the reactivity of the entire molecule. The hydrazone moiety itself is known for its ability to participate in a variety of chemical transformations, making it a valuable synthon for the creation of diverse molecular architectures.[1]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the condensation reaction between 4-hydroxybenzaldehyde and hydrazine hydrate.[2] This reaction is typically carried out in an alcoholic solvent, such as ethanol, and can be catalyzed by a few drops of acetic acid. The reaction proceeds readily, often at room temperature or with gentle heating, to afford the hydrazone product in good to excellent yields.

Below is a generalized reaction scheme for the synthesis:

Caption: Synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives, compiled from various studies.

| Compound | Synthesis Yield (%) | Melting Point (°C) | Reference |

| 4-Hydroxy-benzaldehyde benzoyl hydrazone | Not Specified | Not Specified | [2] |

| 4,4′-((1E,1′E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | 67 | Not Specified | [3] |

| 4-Hydroxybenzaldehyde nicotinoyl hydrazone | Not Specified | Not Specified | [4] |

| 4-Hydroxybenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone | 78 | 213-214 | [5] |

| Benzo[d]thiazole hydrazone derivative (from 4-hydroxybenzaldehyde) | 85 | 257-258 |

| Spectroscopic Data for this compound Derivatives | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |

| Benzo[d]thiazole hydrazone derivative | 11.67/11.60 (s, 1H, NH), 9.63/9.48 (s, 1H, NH) | 167.1/166.8 (C=O), 146.9/143.0 (C=N) | Not Specified | |

| 4-Hydroxybenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone | 10.58 (s, 1H, NH), 10.15 (s, 1H, NH), 9.90 (s, 1H, OH), 8.28 (s, 1H, CH), 7.56–7.53 (d, 2H), 6.84–6.82 (d, 2H) | 162.5, 159.4, 152.5, 151.1, 147.0, 128.7, 125.1, 115.8 | 3560 (OH), 3271 (NH), 1705, 1625 (C=O), 1581 (C=N) | [5] |

| N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | 11.72 (s, 1H, NH), 8.92 (s, 1H, OH), 8.32 (s, 1H, CH), 7.88 (d, 2H), 7.57 (t, 1H), 7.51 (t, 2H), 6.97 (s, 2H) | 163.51 (C=O), 148.59 (C=N), 138.40, 134.09, 132.11, 128.94, 128.04, 125.02, 106.06 | 3529 (OH), 3227 (NH), 1643 (C=O), 1579 (C=N) | [6] |

| Biological Activity Data | Assay | Result | Reference |

| 4,4′-((1E,1′E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | DPPH Antioxidant Assay | IC₅₀ = 81.06 ± 0.72 µM | [3] |

| 4,4′-((1E,1′E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | ABTS Antioxidant Assay | IC₅₀ = 4.30 ± 0.21 µM | [3] |

| Benzo[d]thiazole hydrazone derivative | Antibacterial (E. coli, P. aeruginosa) | MIC = 200 µg/L | |

| Benzo[d]thiazole hydrazone derivative | Antifungal (A. niger) | MIC = 200 µg/L | |

| 4-Hydroxy-benzaldehyde benzoyl hydrazone | Antibacterial (S. aureus, E. Coli, P. Aeruginosa) | Showed broad-spectrum activity | [2] |

Key Reactions of the Hydrazone Group

The reactivity of the hydrazone group is central to the utility of this compound in synthesis. Key reactions include hydrolysis, reduction, and cyclization.

-

Hydrolysis: Hydrazones can be hydrolyzed back to their constituent carbonyl compound and hydrazine, particularly under acidic conditions.[1] This reactivity is important in the context of prodrug design, where a hydrazone-linked drug can be released under the acidic conditions of a target cellular compartment.[1]

-

Reduction: The C=N bond of the hydrazone can be reduced to a C-N single bond, forming a substituted hydrazine. This is a key step in the Wolff-Kishner reduction, which converts a carbonyl group to a methylene group.[1]

-

Cyclization Reactions: The hydrazone moiety is a precursor to a wide variety of heterocyclic compounds. For example, reaction with reagents like acetic anhydride can lead to the formation of 1,3,4-oxadiazolines.[7]

Caption: Key reactions of the hydrazone group.

Experimental Protocols

Synthesis of 4-Hydroxy-benzaldehyde benzoyl hydrazone

This protocol is adapted from the synthesis of related aroylhydrazones.[2]

-

Preparation of Benzoyl Hydrazine: Ethyl benzoate is refluxed with hydrazine hydrate in ethanol to yield benzoyl hydrazine.

-

Condensation Reaction: An equimolar amount of 4-hydroxybenzaldehyde is added to a solution of benzoyl hydrazine in ethanol.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for several hours and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the final product.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

DPPH Radical Scavenging Assay for Antioxidant Activity

This is a general protocol for assessing the antioxidant activity of hydrazone compounds.[3][8]

-

Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: A stock solution of the test compound (e.g., this compound derivative) is prepared in methanol or another suitable solvent. Serial dilutions are made to obtain a range of concentrations.

-

Assay: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The plate or cuvettes are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Caption: Workflow for DPPH antioxidant assay.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This is a generalized broth microdilution method to determine the antimicrobial efficacy of hydrazone compounds.[9]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.

-

Preparation of Test Compound: A stock solution of the hydrazone is prepared and serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Role in Drug Development

The this compound scaffold is of significant interest to drug development professionals due to the wide range of biological activities exhibited by its derivatives. These activities include:

-

Antimicrobial Activity: Many hydrazone derivatives have shown potent activity against various strains of bacteria and fungi.[2][10] The mechanism is often attributed to the inhibition of essential microbial enzymes.

-

Antioxidant Activity: The phenolic hydroxyl group, in conjunction with the hydrazone moiety, can act as a radical scavenger, imparting antioxidant properties to these molecules.[3][8] This is relevant for combating oxidative stress-related diseases.

-

Enzyme Inhibition: Hydrazones have been identified as inhibitors of various enzymes, including carbonic anhydrase and cholinesterases, which are targets for diseases like glaucoma and Alzheimer's disease, respectively.[11]

-

Anticancer Activity: Certain hydrazone derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.[3][12]

The ease of synthesis and the ability to readily modify the structure of this compound allow for the creation of large libraries of compounds for high-throughput screening, facilitating the discovery of new drug candidates. The hydrazone linkage can also be exploited in prodrug design, where the bond is stable in circulation but is cleaved to release the active drug at the target site.[1]

Conclusion

This compound is a highly versatile molecule with a rich chemistry centered around its reactive hydrazone group. Its straightforward synthesis and the diverse reactivity of the hydrazone moiety make it an invaluable building block for the development of new compounds with a wide array of applications, particularly in the field of medicinal chemistry. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the potential of this important chemical scaffold.

References

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxybenzaldehyde nicotinoyl hydrazone | C13H11N3O2 | CID 135483803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone (5d) [bio-protocol.org]

- 6. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 4-Hydroxy-benzaldehyde Hydrazone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-benzaldehyde hydrazone derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their versatile biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, stem from their unique structural features. A key aspect of their chemistry is the phenomenon of tautomerism, the equilibrium between two or more interconverting constitutional isomers. This guide provides a comprehensive overview of tautomerism in this compound derivatives, focusing on their synthesis, structural characterization, and the experimental and computational methods used to study their tautomeric forms.

Tautomeric Forms

This compound derivatives primarily exhibit two types of tautomerism: azo-hydrazone and keto-enol tautomerism.

-

Azo-Hydrazone Tautomerism: This is the most prevalent form of tautomerism in these compounds, involving the migration of a proton between a nitrogen atom of the azo group (-N=N-) and the phenolic oxygen atom. This results in an equilibrium between the azo-phenol form and the keto-hydrazone form. Spectroscopic and crystallographic studies have shown that the keto-hydrazone tautomer is often the more stable and predominant form in both solution and the solid state.[1][2] The stability of the hydrazone form is attributed to the formation of a stable six-membered intramolecular hydrogen-bonded ring and greater resonance delocalization.[2]

-

Keto-Enol Tautomerism: This type of tautomerism involves the interconversion between a keto form (C=O) and an enol form (C=C-OH). In the context of 4-hydroxy-benzaldehyde hydrazones, the keto form is represented by the keto-hydrazone tautomer.

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents on the aromatic rings, the polarity of the solvent, and the pH of the medium.[2][3]

Data Presentation

The tautomeric equilibrium of this compound derivatives can be quantitatively assessed using various spectroscopic techniques. The following tables summarize key quantitative data from NMR and UV-Vis spectroscopic studies, which are instrumental in distinguishing between the tautomeric forms.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Tautomeric Forms of this compound Derivatives in DMSO-d₆

| Proton | Azo-Phenol Tautomer (δ, ppm) | Keto-Hydrazone Tautomer (δ, ppm) | Reference |

| Phenolic -OH | ~10.0 | - | [4][5] |

| Hydrazone N-H | - | 11.0 - 12.0 | [4][5] |

| Azomethine -CH=N- | 8.0 - 8.5 | 8.3 - 8.8 | [4][5] |

| Aromatic Protons | 6.8 - 8.0 | 6.8 - 8.2 | [4][5] |

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Tautomeric Forms of this compound Derivatives in DMSO-d₆

| Carbon | Azo-Phenol Tautomer (δ, ppm) | Keto-Hydrazone Tautomer (δ, ppm) | Reference |

| Carbonyl C=O | - | 160 - 165 | [4][5] |

| Phenolic C-O | 158 - 162 | - | [4][5] |

| Azomethine C=N | 145 - 150 | 148 - 155 | [4][5] |

| Aromatic Carbons | 115 - 160 | 115 - 160 | [4][5] |

Table 3: UV-Vis Absorption Maxima (λmax) for Tautomeric Forms of this compound Derivatives in Various Solvents

| Tautomeric Form | Solvent | λmax (nm) | Reference |

| Azo-Phenol | Non-polar (e.g., Hexane) | 320 - 360 | [2][3] |

| Keto-Hydrazone | Polar (e.g., Ethanol, DMSO) | 380 - 450 | [2][3] |

| Deprotonated (Anionic) | Basic media | > 450 | [2] |

Experimental Protocols

Synthesis of N'-(4-hydroxybenzylidene)benzohydrazide

This protocol describes a general method for the synthesis of a representative this compound derivative.

Materials:

-

4-Hydroxybenzaldehyde

-

Benzoyl hydrazide

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of 4-hydroxybenzaldehyde and benzoyl hydrazide in a minimum amount of absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain pure crystals.

-

Dry the purified crystals in a vacuum oven.

Characterization Techniques

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms of hydrazones.

Procedure for ¹H and ¹³C NMR Analysis:

-

Prepare a solution of the hydrazone derivative in a deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra using appropriate software.

-

Analyze the chemical shifts, integration, and coupling constants to identify the signals corresponding to the different tautomers. The presence of a signal for the phenolic -OH proton is indicative of the azo-phenol form, while a signal for the N-H proton of the hydrazone moiety confirms the keto-hydrazone form.

UV-Vis spectroscopy is used to study the tautomeric equilibrium in different solvents and at various pH values.

Procedure for UV-Vis Analysis:

-

Prepare a stock solution of the hydrazone derivative in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of solutions with different concentrations in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, DMSO).

-

Record the UV-Vis absorption spectrum for each solution over a wavelength range of 200-600 nm.

-

Identify the absorption maxima (λmax) for the different tautomeric forms. The azo-phenol form typically absorbs at shorter wavelengths compared to the more conjugated keto-hydrazone form.

This technique provides definitive structural information about the tautomeric form present in the solid state.

Procedure for Crystal Growth and X-ray Analysis:

-

Grow single crystals of the hydrazone derivative by slow evaporation of a saturated solution in a suitable solvent or by slow cooling of a hot, saturated solution.

-

Mount a suitable single crystal on a goniometer head.

-

Collect X-ray diffraction data at a specific temperature (e.g., 100 K or 298 K).

-

Solve and refine the crystal structure using appropriate software.

-

The refined structure will reveal the precise positions of all atoms, including the hydrogen atom involved in the tautomerism, thus confirming the dominant tautomeric form in the solid state.

Visualization of Tautomerism and Biological Activity

Tautomeric Equilibrium

The following diagram illustrates the azo-hydrazone tautomeric equilibrium in this compound derivatives.

Experimental Workflow for Characterization

The logical flow of experiments to characterize the tautomeric behavior of this compound derivatives is depicted below.

Signaling Pathway Inhibition

This compound derivatives have been shown to inhibit enzymes such as tyrosinase and acetylcholinesterase. The following diagrams illustrate the simplified signaling pathways affected by these inhibitions.

Tyrosinase is a key enzyme in the biosynthesis of melanin. Its inhibition by hydrazone derivatives can reduce melanin production.

Acetylcholinesterase (AChE) is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE by hydrazone derivatives leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling.[6]

Conclusion

The tautomeric behavior of this compound derivatives is a critical aspect of their chemistry that influences their physical, chemical, and biological properties. The predominance of the keto-hydrazone form is a common feature, driven by intramolecular hydrogen bonding and resonance stabilization. A thorough understanding of the factors governing the tautomeric equilibrium is essential for the rational design of new derivatives with tailored properties for applications in drug development and materials science. The experimental and computational approaches outlined in this guide provide a robust framework for the comprehensive characterization of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. opcw.org [opcw.org]

- 6. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Solvatochromic Behavior of 4-Hydroxybenzaldehyde Hydrazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic behavior of 4-Hydroxybenzaldehyde hydrazone, a compound of interest in various scientific domains, including medicinal chemistry and materials science. Understanding the interaction of this molecule with different solvent environments is crucial for predicting its behavior in biological systems and for the rational design of novel chromogenic and fluorogenic probes. This document details the underlying principles of solvatochromism, presents relevant photophysical data, outlines detailed experimental protocols for its characterization, and illustrates key concepts and workflows through diagrams.

Introduction to Solvatochromism

Solvatochromism refers to the change in the color of a chemical substance when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule by the solvent molecules.[1] The polarity, hydrogen bonding capability, and polarizability of the solvent can significantly influence the energy gap between these states, leading to shifts in the absorption and emission spectra of the solute.[1]

Positive solvatochromism is observed as a bathochromic (red) shift in the spectral bands with increasing solvent polarity, while negative solvatochromism corresponds to a hypsochromic (blue) shift.[1] The study of solvatochromism provides valuable insights into the nature of solute-solvent interactions and the electronic properties of molecules, particularly those exhibiting intramolecular charge transfer (ICT).[2]

4-Hydroxybenzaldehyde hydrazone and its derivatives are known to exhibit solvatochromic properties, which are often attributed to ICT from the electron-donating hydroxyl group to the electron-accepting hydrazone moiety.[2] This charge transfer is enhanced in more polar solvents, leading to a greater stabilization of the excited state and a corresponding red shift in the emission spectrum.

Data Presentation: Photophysical Properties

The solvatochromic behavior of 4-Hydroxybenzaldehyde hydrazone and its derivatives can be quantified by measuring their absorption and emission maxima in a range of solvents with varying polarities. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also a key parameter that is often sensitive to the solvent environment.

| Solvent | Absorption Max (λ_max_abs, nm) | Emission Max (λ_max_em, nm) | Stokes Shift (cm⁻¹) |

| Chloroform | 376 | 439 | 3698 |

| Dimethyl sulfoxide (DMSO) | 374 | 417 | 2835 |

Note: This data is for 2,6-bis(4-hydroxybenzylidene) cyclohexanone and is intended to be representative of the solvatochromic behavior of 4-hydroxybenzaldehyde hydrazone derivatives. The Stokes shift was calculated from the provided absorption and emission maxima.

Experimental Protocols

The investigation of the solvatochromic behavior of 4-Hydroxybenzaldehyde hydrazone involves the synthesis of the compound followed by spectroscopic analysis in a variety of solvents.

Synthesis of 4-Hydroxybenzaldehyde Hydrazone

A common method for the synthesis of hydrazones is the condensation reaction between a hydrazine and an aldehyde or ketone.

Materials:

-

4-Hydroxybenzaldehyde

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve 4-Hydroxybenzaldehyde in a minimal amount of warm ethanol in a round-bottom flask.

-

Add an equimolar amount of hydrazine hydrate to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-Hydroxybenzaldehyde hydrazone.

-

Characterize the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, and mass spectrometry.

Solvatochromism Study Protocol

Materials and Equipment:

-

Synthesized 4-Hydroxybenzaldehyde hydrazone

-

A range of spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, acetonitrile, DMSO, water)

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-Hydroxybenzaldehyde hydrazone (e.g., 1 x 10⁻³ M) in a suitable solvent in which it is highly soluble (e.g., DMSO or ethanol).

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution of the hydrazone (e.g., 1 x 10⁻⁵ M) by transferring a known volume of the stock solution to a volumetric flask and diluting it with the respective solvent.

-

UV-Vis Absorption Spectroscopy:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-600 nm).

-

Use the pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λ_max_abs) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Excite each solution at its corresponding λ_max_abs.

-

Record the fluorescence emission spectrum over an appropriate wavelength range.

-

Determine the wavelength of maximum emission (λ_max_em) for each solvent.

-

-

Data Analysis:

-

Compile the λ_max_abs and λ_max_em values for all solvents in a table.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the following equation: Stokes Shift (cm⁻¹) = (1/λ_max_abs - 1/λ_max_em) x 10⁷

-

Correlate the spectral shifts with solvent polarity parameters, such as the Kamlet-Taft parameters (α, β, and π*), to gain insights into the nature of the solute-solvent interactions.

-

Visualizations

The following diagrams illustrate the key processes and relationships involved in the study of the solvatochromic behavior of 4-Hydroxybenzaldehyde hydrazone.

Caption: Experimental workflow for the synthesis and solvatochromic analysis of 4-Hydroxybenzaldehyde hydrazone.

Caption: Relationship between solvent polarity and observed spectral shifts in 4-Hydroxybenzaldehyde hydrazone.

References

An In-Depth Technical Guide on the Thermogravimetric Analysis of 4-Hydroxybenzaldehyde Hydrazone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-Hydroxybenzaldehyde hydrazone compounds. Hydrazones, characterized by the azomethine group (-NHN=CH-), are a class of organic compounds extensively studied for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.[1][2] The thermal stability of these compounds is a critical parameter, influencing their shelf-life, formulation, and potential applications in drug delivery and materials science. Thermogravimetric analysis is an essential technique for evaluating this stability by monitoring the mass of a sample as a function of temperature.

Synthesis of 4-Hydroxybenzaldehyde Hydrazone Compounds

The synthesis of 4-Hydroxybenzaldehyde hydrazone derivatives typically involves a two-step process. The first step is the preparation of a hydrazide, followed by a condensation reaction with 4-Hydroxybenzaldehyde or its derivatives.

Experimental Protocol: Synthesis of 4-Hydroxybenzoic Acid Hydrazide

A common precursor for many 4-Hydroxybenzaldehyde hydrazones is 4-hydroxybenzoic acid hydrazide. Its synthesis can be achieved through both conventional heating and microwave irradiation methods.

Conventional Method (Reflux):

-

A mixture of ethyl 4-hydroxybenzoate (0.1 mol) and hydrazine hydrate is refluxed in ethanol (25 mL) for 2 hours at 60-70°C.

-

The resulting precipitate is filtered and recrystallized from methanol to yield 4-hydroxybenzoic acid hydrazide.[3]

Microwave Irradiation Method:

-

Ethyl p-hydroxybenzoate (0.166 g) is mixed with hydrazine hydrate (2 mL) in a conical flask.

-

The mixture is subjected to microwave irradiation at 180 watts for 3 minutes.

-

The resulting product is filtered and collected. This method offers a higher yield and shorter reaction time compared to the conventional method.[3]

Experimental Protocol: Synthesis of 4-Hydroxybenzaldehyde Hydrazones

The final hydrazone is synthesized by the condensation of the prepared hydrazide with an appropriate aldehyde.

-

The aromatic aldehyde (10 mmol) is dissolved in ethanol.

-

A solution of the corresponding hydrazide (e.g., 4-hydroxybenzoic acid hydrazide) (10 mmol) in ethanol (25 mL) is added to the aldehyde solution.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The mixture is stirred vigorously and refluxed for three hours.

-

After cooling to room temperature, the precipitate is filtered, dried, and recrystallized from ethanol to obtain the pure hydrazone.

This general procedure can be adapted for the synthesis of a variety of 4-Hydroxybenzaldehyde hydrazone derivatives by using different substituted hydrazides or aldehydes.

References

Methodological & Application

Application Notes & Protocols: One-Pot Synthesis of 4-Hydroxybenzaldehyde Hydrazones

Introduction

Hydrazones are a class of organic compounds characterized by the >C=N-NH-C(=O)- structure. They are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and enzyme inhibition properties.[1][2] Specifically, hydrazones derived from 4-hydroxybenzaldehyde have demonstrated notable potential as bioactive agents.[3] The synthesis of these compounds can often be achieved through a straightforward one-pot condensation reaction between 4-hydroxybenzaldehyde and a suitable hydrazide derivative.[3]

This document provides a detailed protocol for the one-pot synthesis of 4-hydroxybenzaldehyde hydrazones, suitable for use in a research and development setting. The protocol is designed to be efficient, offering good to excellent yields and high purity of the final product.

General Reaction Scheme

The one-pot synthesis involves the acid-catalyzed condensation of 4-hydroxybenzaldehyde with a selected hydrazide in a suitable solvent, typically an alcohol like methanol or ethanol. The reaction proceeds via the formation of a Schiff base, yielding the desired hydrazone product, which often precipitates from the reaction mixture upon cooling.

Experimental Protocol

This protocol describes a general method for the synthesis of 4-hydroxybenzaldehyde hydrazones. Specific quantities and reaction times may be optimized based on the specific hydrazide used.

Materials and Equipment:

-

4-hydroxybenzaldehyde

-

Selected hydrazide (e.g., 4-hydroxybenzohydrazide, benzoyl hydrazide)

-

Methanol (reagent grade)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the chosen hydrazide in a suitable volume of methanol (e.g., 2.5 mL per 2.0 mmol of hydrazide).[4]

-

Addition of Aldehyde: To the stirred solution, add 1.0 to 1.1 equivalents of 4-hydroxybenzaldehyde.[4][5]

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture (e.g., 3-5 drops or ~200 µL per 2.0 mmol of reactants).[4][5]

-

Reaction: Equip the flask with a condenser and heat the mixture to reflux. Maintain reflux for a period ranging from 2 to 6 hours.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product will typically precipitate as a solid.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel.[5] Wash the solid with a small amount of cold methanol or hot alcohol to remove any unreacted starting materials and impurities.[5]

-

Drying: Dry the purified product in a vacuum oven or desiccator to obtain the final 4-hydroxybenzaldehyde hydrazone.

Alternative Microwave-Assisted Synthesis:

For a more rapid synthesis, the reaction can be performed using a household or laboratory microwave oven.[5][6]

-

Combine the hydrazide (1.0 eq), 4-hydroxybenzaldehyde (1.1 eq), a few drops of acetic acid, and a minimal amount of solvent like DMF (e.g., 3 mL) in a microwave-safe vessel.[5]

-

Irradiate the mixture in the microwave at a moderate power level (e.g., 400 W) for 10-30 minutes.[5]

-

Monitor the reaction by TLC.[5]

-

Upon completion, the precipitate is filtered and washed with hot alcohol.[5] This method often results in high yields (80-94%).[5]

Data Presentation: Synthesis Examples

The following table summarizes results from various one-pot syntheses of 4-hydroxybenzaldehyde hydrazones, showcasing the versatility and efficiency of the method.

| Hydrazide Component | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |

| 4-Hydroxybenzohydrazide | Methanol | Acetic Acid | Reflux, 2 hours | 96% | [4] |

| N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide | DMF | Acetic Acid | Microwave (400W), 10-30 min | 85% | [5] |

| Benzoyl Hydrazine | N/A | N/A | Condensation Reaction | N/A | [7] |

| 4-Hydroxybenzoic acid hydrazide | Water | None | Microwave (180W), 3 min | 93%** | [6] |

*Details for a specific one-pot synthesis were not fully provided in the abstract. Condensation is the general method.[7] **Yield reported is for the initial formation of the hydrazide, a subsequent rapid microwave reaction with aldehydes yields the final hydrazone.[6]

Mandatory Visualization

The following diagram illustrates the general workflow for the one-pot synthesis of 4-hydroxybenzaldehyde hydrazones.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methanol is flammable and toxic; avoid inhalation and skin contact.

-

Glacial acetic acid is corrosive; handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The one-pot synthesis of 4-hydroxybenzaldehyde hydrazones is a robust and efficient method for generating a diverse library of potentially bioactive compounds. The procedure is straightforward, utilizes readily available reagents, and can be performed using either conventional heating or microwave irradiation to significantly reduce reaction times.[4][5] This protocol provides a solid foundation for researchers and scientists in the field of drug discovery and development to synthesize and explore the therapeutic potential of this important class of molecules.

References

- 1. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vjs.ac.vn [vjs.ac.vn]

- 6. chemmethod.com [chemmethod.com]

- 7. researchgate.net [researchgate.net]

Green Synthesis of 4-Hydroxybenzaldehyde Hydrazone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. Derivatives of 4-hydroxybenzaldehyde hydrazone are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. Traditional methods for their synthesis often involve volatile organic solvents and prolonged reaction times. Green chemistry approaches offer environmentally benign alternatives that can lead to higher yields, shorter reaction times, and simplified purification processes. This document provides detailed application notes and protocols for the green synthesis of 4-hydroxybenzaldehyde hydrazone derivatives using microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free mechanochemical methods.

I. Green Synthesis Methodologies: A Comparative Overview

The following table summarizes the quantitative data from various green synthesis methods for 4-hydroxybenzaldehyde hydrazone derivatives, allowing for a direct comparison of their efficiency.

| Method | Catalyst/Medium | Reaction Time | Temperature | Yield (%) | Reference |

| Microwave-Assisted Synthesis | Acetic Acid (catalytic) in Ethanol | 10-30 min | 130°C | 80-94% | |

| Water | 4-10 min | Not specified | 90-97% | [1] | |

| Polyethylene Glycol (PEG) | Not specified | Not specified | High | [2] | |

| Ultrasound-Assisted Synthesis | Catalyst-free in Ethanol | 6-7 min | Room Temp. | 60-94% | [3] |

| Aqueous Medium (acidic) | 20-30 min | Room Temp. | Good to Excellent | [4] | |

| Solvent-Free Mechanochemical | Grinding (Mortar and Pestle) | 20-30 min | Room Temp. | >99% (LAG) | [5] |

| Ball Milling | 90 min | Room Temp. | 84% | [6] |

LAG: Liquid-Assisted Grinding

II. Experimental Protocols

Detailed methodologies for the key green synthesis experiments are provided below.

Protocol 1: Microwave-Assisted Synthesis in an Aqueous Medium

This protocol describes the rapid and efficient synthesis of 4-hydroxybenzaldehyde hydrazone derivatives using a household microwave oven and water as the solvent.

Materials:

-

4-hydroxybenzaldehyde

-

Appropriate hydrazide (e.g., isonicotinic hydrazide, benzoyl hydrazide)

-

Water

-

Household microwave oven (e.g., 400W power level)

-

Glass reaction vessel

-

Stirring bar

-

Filtration apparatus

Procedure:

-

In a glass reaction vessel, combine 4-hydroxybenzaldehyde (1.0 mmol) and the desired hydrazide (1.0 mmol).

-

Add 5-10 mL of water to the vessel.

-

Place a small stirring bar in the vessel.

-

Place the vessel in the center of the microwave oven.

-

Irradiate the mixture at a medium power level (e.g., 400W) for 4-10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) if possible.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid product by filtration.

-

Wash the product with cold water.

-

Dry the purified 4-hydroxybenzaldehyde hydrazone derivative.

Protocol 2: Ultrasound-Assisted Synthesis (Catalyst-Free)

This protocol outlines a catalyst-free method for the synthesis of 4-hydroxybenzaldehyde hydrazone derivatives using ultrasonic irradiation.[3]

Materials:

-

4-hydroxybenzaldehyde

-

Appropriate hydrazide

-

Ethanol

-

Ultrasonic bath (e.g., 40 kHz frequency)

-

Reaction tube

-

Stirring bar

-

Filtration apparatus

Procedure:

-

In a reaction tube, dissolve 4-hydroxybenzaldehyde (1.0 mmol) and the chosen hydrazide (1.0 mmol) in a minimal amount of ethanol (e.g., 5 mL).

-

Add a small stirring bar to the tube.

-

Place the reaction tube in the ultrasonic bath.

-

Irradiate the mixture with ultrasound at room temperature for 6-7 minutes.[3]

-

Monitor the reaction completion by TLC.

-

Upon completion, the product will typically precipitate.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold ethanol.

-

Dry the final product.

Protocol 3: Solvent-Free Mechanochemical Synthesis (Grinding)

This protocol provides a simple and highly efficient solvent-free method for the synthesis of 4-hydroxybenzaldehyde hydrazone derivatives by grinding the reactants at room temperature.[5]

Materials:

-

4-hydroxybenzaldehyde

-

Appropriate hydrazide

-

Mortar and pestle

-

(Optional) A few drops of a grinding liquid (e.g., ethanol) for Liquid-Assisted Grinding (LAG).

Procedure:

-

Place equimolar amounts of 4-hydroxybenzaldehyde (e.g., 1.0 mmol) and the selected hydrazide (1.0 mmol) in a mortar.

-

(Optional, for LAG) Add 1-2 drops of ethanol to the mixture.

-

Grind the mixture vigorously with the pestle for 20-30 minutes at room temperature.[5]

-

The progress of the reaction can be monitored by observing the change in the physical state of the mixture (often becoming a paste or solid mass).

-

The resulting solid is typically the pure product.

-

If necessary, the product can be washed with a minimal amount of a non-polar solvent like hexane to remove any unreacted starting materials.

-

Dry the synthesized 4-hydroxybenzaldehyde hydrazone derivative.

III. Visualized Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and a key biological signaling pathway associated with the anticancer activity of hydrazone derivatives.

Caption: Workflow for Microwave-Assisted Synthesis.

Caption: Workflow for Ultrasound-Assisted Synthesis.

Caption: Workflow for Solvent-Free Grinding Synthesis.

Caption: Hydrazone-Induced Intrinsic Apoptosis Pathway.

IV. Mechanism of Action: Anticancer and Antimicrobial Activity

Anticancer Activity: Induction of Apoptosis

Several studies have demonstrated that hydrazone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[7] One of the key mechanisms is the activation of the intrinsic (mitochondrial) apoptosis pathway. This process is often initiated by cellular stress induced by the hydrazone compound, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases, such as caspase-3.[1][8] Active caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Antimicrobial Activity: Enzyme Inhibition

The antimicrobial properties of 4-hydroxybenzaldehyde hydrazone derivatives are often attributed to their ability to inhibit essential microbial enzymes. A prominent target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[9] By binding to the active site of DNA gyrase, these hydrazone derivatives can interfere with its function, leading to the inhibition of bacterial growth and eventual cell death.[10] The structural features of the hydrazone moiety, including the azomethine group (-N=CH-), are thought to play a critical role in the binding interactions with the enzyme.

Conclusion

The green synthesis methods outlined in this document provide efficient, rapid, and environmentally friendly alternatives to conventional synthetic routes for producing 4-hydroxybenzaldehyde hydrazone derivatives. These protocols, along with the comparative data, offer valuable resources for researchers in the fields of medicinal chemistry and drug development. The elucidation of their mechanisms of action, particularly in inducing apoptosis in cancer cells and inhibiting microbial enzymes, underscores the therapeutic potential of this class of compounds and provides a basis for the rational design of new and more potent drug candidates.

References

- 1. tis.wu.ac.th [tis.wu.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

Application Notes and Protocols: 4-Hydroxybenzaldehyde Hydrazone Derivatives as Potent Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-hydroxybenzaldehyde hydrazone derivatives as a promising class of anticancer agents. It includes a summary of their cytotoxic activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Hydrazones are a class of organic compounds characterized by the azomethine group (–NHN=CH–) and have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1] Derivatives of 4-hydroxybenzaldehyde hydrazone, in particular, have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] These compounds are relatively straightforward to synthesize and offer a versatile scaffold for structural modifications to enhance their efficacy and selectivity.[2][4] This document outlines their potential applications in cancer research and provides standardized protocols for their study.

Data Presentation: Anticancer Activity

The anticancer efficacy of various 4-hydroxybenzaldehyde hydrazone derivatives is summarized below. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), has been compiled from multiple studies to facilitate easy comparison.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: Salicylaldehyde Hydrazone Derivatives | |||

| Hydrazone 12 | K-562 (Chronic Myeloid Leukemia) | 0.03 | [2] |

| MCF-7 (Breast Adenocarcinoma) | 0.23 | [2] | |

| Hydrazone 14 | K-562 (Chronic Myeloid Leukemia) | 0.05 | [2] |

| MCF-7 (Breast Adenocarcinoma) | 0.23 | [2] | |

| Series 2: 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazones | |||

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | LN-229 (Glioblastoma) | 0.77 | [5][6] |